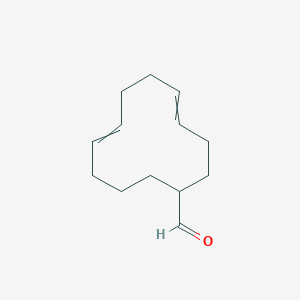

Cyclododeca-4,8-diene-1-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

116430-36-5 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

cyclododeca-4,8-diene-1-carbaldehyde |

InChI |

InChI=1S/C13H20O/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h2,4-5,7,12-13H,1,3,6,8-11H2 |

InChI Key |

OAPGEXRXFPLLLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CCCC=CCCC(C1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclododeca 4,8 Diene 1 Carbaldehyde and Its Precursors

Chemo- and Regioselective Synthesis of the Cyclododecadiene Skeleton

The formation of a 12-membered ring requires overcoming significant entropic barriers. Modern synthetic methods have enabled the efficient construction of such macrocycles, which are prevalent in drug discovery. drughunter.com

Ring-Closing Metathesis Strategies for Macrocyclic Diene Formation

Ring-Closing Metathesis (RCM) has become a premier method for the synthesis of unsaturated macrocycles, including 12-membered ring systems. wikipedia.orgthieme-connect.de This reaction utilizes metal-carbene catalysts, typically ruthenium-based, to facilitate the intramolecular coupling of two terminal alkene functionalities within a linear precursor. wikipedia.org The primary driving force for the reaction is the formation of a stable cyclic alkene and the release of volatile ethylene (B1197577) gas. organic-chemistry.org

The success of RCM in macrocyclization is highly dependent on the choice of catalyst. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often employed due to their high activity and tolerance of various functional groups. organic-chemistry.org For instance, the synthesis of a 12-membered cyclophane, floresolide, was successfully achieved using a late-stage RCM with a second-generation Grubbs catalyst, yielding the product in high efficiency. wikipedia.org The reaction conditions, such as solvent and temperature, are optimized to favor intramolecular cyclization over competing intermolecular oligomerization.

Table 1: Representative Catalysts and Conditions for RCM Formation of 12-Membered Rings

| Linear Precursor | Catalyst | Solvent | Concentration (M) | Yield (%) | Reference Example |

|---|---|---|---|---|---|

| 1,13-Tetradecadiene | Grubbs Catalyst, 2nd Gen. | Dichloromethane | 0.005 | ~89 | Floresolide Synthesis wikipedia.org |

| Diallylic Malonate Derivative | Hoveyda-Grubbs Catalyst, 2nd Gen. | Toluene | 0.01 | >90 | General Macrocyclization drughunter.com |

| N,N-diallyl-p-toluenesulfonamide | Grubbs Catalyst, 1st Gen. | Dichloromethane | 0.05 | ~85 | Heterocycle Synthesis |

Controlled Cyclization Reactions for Dodecacyclic Ring Systems

Beyond RCM, other controlled cyclization reactions are employed to form dodecacyclic skeletons. These methods often rely on intramolecular reactions where conditions are carefully managed to promote the formation of the desired large ring.

Radical Cyclizations: These reactions involve the formation of a radical intermediate that subsequently attacks an unsaturated bond within the same molecule to form a cyclic product. wikipedia.org While 5- and 6-membered rings are the most common products, radical cyclizations can be adapted for macrocyclization. wikipedia.org The success of these reactions depends on factors that favor the intramolecular pathway, such as the use of high dilution to minimize intermolecular reactions. Beckwith's rules generally predict a preference for exo cyclization for smaller rings, but these constraints are relaxed in macrocyclic systems. scripps.edu

Cationic Cyclizations: Acid-catalyzed cyclization of polyenes can generate complex cyclic systems. In the context of macrocycles, controlling the reaction to prevent rearrangements and competing pathways is a significant challenge. researchgate.net The pre-organization of the linear substrate, sometimes assisted by catalysts or specific solvent environments, can facilitate the desired ring closure. researchgate.net Research into enzyme-mimicking systems has shown that specific catalysts can direct the folding of a linear precursor to selectively form one cyclic product over others.

Anionic Cyclizations: Intramolecular nucleophilic attack can also be used to forge large rings. For example, the intramolecular displacement of allylic or propargylic halides by a stabilized anion, such as a malonate, can produce 11- and 12-membered rings in good yields under medium-dilution conditions. researchgate.net

Table 2: Comparison of Cyclization Strategies for 12-Membered Rings

| Strategy | Key Reagents/Conditions | Primary Control Factor | Typical Yields |

|---|---|---|---|

| Radical Cyclization | Bu₃SnH, AIBN (initiator) | High Dilution, Precursor Conformation | Moderate to Good |

| Cationic Cyclization | Brønsted or Lewis Acids | Catalyst Design, Substrate Anchoring researchgate.net | Variable |

| Anionic Cyclization | Base (e.g., NaH), Aprotic Solvent | High Dilution, Nature of Electrophile researchgate.net | Good |

Functionalization Approaches for Carbaldehyde Introduction

Once the cyclododecadiene skeleton is formed, the next critical step is the regioselective introduction of the carbaldehyde group.

Direct Oxidation of Precursor Alcohols to Cyclododeca-4,8-diene-1-carbaldehyde

The most direct route to the target aldehyde is the oxidation of the corresponding primary alcohol, (Cyclododeca-4,8-dien-1-yl)methanol. This transformation requires a mild and chemoselective oxidizing agent that will not affect the double bonds present in the ring or over-oxidize the aldehyde to a carboxylic acid. organic-chemistry.orgchemistryhall.com

Several reagents are suitable for this purpose:

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that oxidizes primary alcohols to aldehydes under mild, neutral conditions at room temperature. wikipedia.orgwikipedia.orgorganic-chemistry.org It is known for its high chemoselectivity and tolerance of sensitive functional groups like alkenes. wikipedia.org

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. wikipedia.orgorganic-chemistry.orgmissouri.edu It is highly effective for preparing aldehydes without overoxidation. chemistryhall.com

Chromium-Based Reagents: While less favored due to toxicity, reagents like Pyridinium chlorochromate (PCC) or Jones reagent can be used. Jones oxidation, in particular, has been shown to be effective for converting allylic alcohols to their corresponding aldehydes in high yield. organic-chemistry.org

Table 3: Selective Oxidation of Primary Alcohols to Aldehydes

| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp organic-chemistry.org | Mild, Neutral pH, High Selectivity wikipedia.org | Cost, Potentially Explosive wikipedia.org |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | CH₂Cl₂, -78 °C to RT wikipedia.org | Mild, Avoids Overoxidation organic-chemistry.org | Malodorous Byproduct (DMS), Strict Temp. Control wikipedia.org |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Acetone, 0 °C to RT | High Yield for Allylic Alcohols organic-chemistry.org | Toxic Cr(VI), Acidic Conditions organic-chemistry.org |

Reduction of Carboxylic Acid Derivatives (e.g., Nitriles, Esters) to the Aldehyde

An alternative strategy involves the partial reduction of a more oxidized functional group, such as an ester or a nitrile, that is already in place on the cyclododecadiene ring. This approach requires a reducing agent that can be stopped at the aldehyde oxidation state.

Reduction of Esters: Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for the partial reduction of esters to aldehydes. commonorganicchemistry.commasterorganicchemistry.com The reaction is performed at low temperatures (-78 °C) with a stoichiometric amount of the reagent. At this temperature, a stable tetrahedral intermediate is formed, which upon aqueous workup, hydrolyzes to the aldehyde. chemistrysteps.com Using stronger reducing agents like lithium aluminum hydride would lead to over-reduction to the primary alcohol. chemistrysteps.com

Reduction of Nitriles: Nitriles can also be reduced to aldehydes. The Stephen aldehyde synthesis uses tin(II) chloride and HCl, but a more common modern method is the use of DIBAL-H. wikipedia.org The reaction proceeds via the formation of an intermediate imine, which is hydrolyzed to the aldehyde during workup. chemistrysteps.comquimicaorganica.orglibretexts.org

Table 4: Partial Reduction of Carboxylic Acid Derivatives to Aldehydes

| Precursor | Reducing Agent | Key Conditions | Intermediate | Reference |

|---|---|---|---|---|

| Cyclododeca-4,8-diene-1-carboxylate | DIBAL-H (1 equiv.) | Toluene or CH₂Cl₂, -78 °C | Tetrahedral Adduct chemistrysteps.com | commonorganicchemistry.commasterorganicchemistry.com |

| Cyclododeca-4,8-diene-1-carbonitrile | DIBAL-H (1 equiv.) | Hexane, -78 °C then H₃O⁺ | Imine-Aluminum Complex wikipedia.orglibretexts.org | wikipedia.orgchemistrysteps.com |

| Cyclododeca-4,8-diene-1-carbonyl chloride | LiAl(O-t-Bu)₃H | THF, -78 °C | Tetrahedral Adduct | Rosenmund Reduction Alternative |

Formylation Reactions on Cyclododeca-4,8-diene Systems

Directly introducing a formyl (-CHO) group onto the pre-formed diene skeleton is another synthetic avenue.

Hydroformylation (Oxo Process): This is a powerful industrial reaction that adds a formyl group and a hydrogen atom across a double bond. ntu.ac.ukmt.com The reaction uses synthesis gas (a mixture of CO and H₂) and is catalyzed by transition metals, typically rhodium or cobalt. ntu.ac.uknih.gov A key challenge in applying this to Cyclododeca-4,8-diene would be controlling the regioselectivity, as the formyl group could potentially add to any of the four olefinic carbons. The choice of catalyst and ligands is crucial for directing the addition to the desired position. ntu.ac.uk

Vilsmeier-Haack Reaction: This reaction typically formylates electron-rich aromatic compounds using a Vilsmeier reagent, generated from a substituted formamide (B127407) (like DMF) and phosphorus oxychloride. wikipedia.orgorganic-chemistry.org While its primary application is on arenes, it can also react with electron-rich alkenes and 1,3-dienes. nrochemistry.comjk-sci.comorganicreactions.org The applicability to a non-conjugated, non-activated system like cyclododecadiene would likely require forcing conditions and may result in low yields or mixtures of products.

Table 5: Formylation Methods for Alkenes

| Method | Reagents | Catalyst | Key Challenge | Reference |

|---|---|---|---|---|

| Hydroformylation | CO, H₂ | Rhodium or Cobalt complexes | Regioselectivity on a symmetrical diene | ntu.ac.ukwikipedia.org |

| Vilsmeier-Haack | DMF, POCl₃ | None (reagent-based) | Low reactivity of non-activated alkenes organicreactions.org | wikipedia.orgnrochemistry.com |

Conversion Pathways from Cyclododeca-4,8-dien-1-one Analogues

The transformation of a ketone, such as Cyclododeca-4,8-dien-1-one, into its corresponding aldehyde with an additional carbon atom (a process known as one-carbon homologation) is a key synthetic challenge. researchgate.net Several established organic reactions can be proposed as viable pathways for this conversion.

One prominent method is the Darzens condensation , also known as the glycidic ester condensation. wikipedia.orgnih.gov This reaction involves treating the ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). wikipedia.orgresearchgate.net Subsequent hydrolysis of the ester followed by decarboxylation can trigger a rearrangement of the epoxide to yield the homologous aldehyde. nih.gov This classic reaction is pivotal for the one-carbon homologation of ketones and aldehydes. mdpi.com

Table 1: Darzens Condensation Pathway for Ketone Homologation

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Glycidic Ester Formation | Cyclododeca-4,8-dien-1-one, α-haloester (e.g., ethyl chloroacetate), Base (e.g., sodium ethoxide) | α,β-Epoxy ester (Glycidic ester) | Forms a new C-C bond and an epoxide ring. nih.gov |

| 2 | Saponification | Aqueous base (e.g., NaOH) | Glycidic acid salt | Converts the ester to a carboxylate. |

Another potential, albeit multi-step, pathway involves the Wittig reaction . google.com The ketone can be reacted with a phosphonium (B103445) ylide, such as methoxymethylenetriphenylphosphine, to form a vinyl ether. Subsequent acidic hydrolysis of the vinyl ether would then yield the desired aldehyde. This sequence effectively adds a formyl group equivalent to the original ketone position.

Stereocontrolled Synthesis and Isomer Management

The presence of double bonds and a chiral center in this compound necessitates precise control over its stereochemistry.

Asymmetric hydroformylation stands out as the most direct and powerful method for producing chiral aldehydes from alkenes. whiterose.ac.uk This reaction, typically catalyzed by rhodium complexes, can be rendered highly enantioselective through the use of chiral ligands. whiterose.ac.ukresearchgate.net For a precursor like 1,5,9-cyclododecatriene (B1592173), asymmetric hydroformylation would introduce a formyl group at one of the double bonds, creating a chiral center with a preference for one enantiomer.

The success of rhodium-catalyzed asymmetric hydroformylation is highly dependent on the ligand architecture. whiterose.ac.uk Ligands containing phosphite (B83602) moieties, such as diphosphites and phosphine-phosphites, have been particularly effective. whiterose.ac.uk The phosphite-phosphine ligand BINAPHOS and its derivatives are considered among the most successful in terms of achieving high selectivity across a range of substrates. whiterose.ac.uk The development of hybrid bidentate ligands and P-chiral phosphine (B1218219) ligands has also significantly advanced the field. rochester.eduresearchgate.net

Table 2: Key Ligand Classes for Asymmetric Hydroformylation

| Ligand Class | Example(s) | Key Feature | Typical Metal | Reference(s) |

|---|---|---|---|---|

| Phosphine-Phosphite | BINAPHOS | Combines two different phosphorus environments for high selectivity. | Rhodium | whiterose.ac.uk |

| Diphosphite | Chiraphite | Chiral backbone induces asymmetry at the metal center. | Rhodium | whiterose.ac.uk |

| Bisphosphine | BINAP | C2-symmetric atropisomeric ligand. | Rhodium | rochester.edu |

Geometric isomerism (E/Z or cis/trans) in the cyclododecadiene ring is a critical aspect to manage, as the isomers can have different physical properties and reactivities. chemguide.co.uk The isomeric composition of the final aldehyde product is often dictated by the isomeric purity of the starting cyclododecatriene precursor. The cyclotrimerization of butadiene, the industrial source of cyclododecatriene, can yield different isomers depending on the catalyst used (e.g., titanium vs. nickel or chromium catalysts).

Separating existing mixtures of geometric isomers can be challenging. The boiling points of E/Z isomers are often very similar, making separation by fractional distillation difficult and inefficient. stackexchange.com For instance, the boiling points of cis- and trans-stilbene (B89595) differ by only 2°C, rendering distillation impractical for achieving high purity. stackexchange.com

Given the limitations of distillation, chromatographic techniques are the preferred methods for enhancing isomeric purity in cyclododecadiene systems. stackexchange.com

Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating E/Z isomers. researchgate.netresearchgate.net Reverse-phase columns, such as those with an ODS (C18) stationary phase, are commonly used. google.comresearchgate.net The differential interaction of the isomers with the stationary phase allows for their separation. google.com

Silver Ion Chromatography: A specialized technique involves impregnating the silica (B1680970) gel stationary phase with silver salts, such as silver nitrate (B79036) (AgNO₃). researchgate.net The interaction (coordination) between the silver ions and the π-electrons of the double bonds differs between E and Z isomers, often leading to enhanced separation. researchgate.netgoogle.com This method has been successfully applied to separate geometric isomers of various olefinic compounds. google.com

Selective Crystallization: While less predictable, selective crystallization can sometimes be employed to isolate a single, less soluble isomer from a mixture. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of industrial chemicals is crucial for sustainability. Key metrics include atom economy and waste minimization. wikipedia.orgnih.gov

Atom Economy (AE) is a central concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. nih.gov The hydroformylation of cyclododecatriene to produce this compound is an exemplary reaction in this regard.

The reaction involves the addition of a hydrogen atom and a formyl group (-CHO) across a double bond. All atoms from the reactants (the alkene, carbon monoxide, and hydrogen) are incorporated into the final product. Therefore, the hydroformylation reaction has a theoretical 100% atom economy . nih.gov

Waste Minimization in industrial hydroformylation processes focuses heavily on the efficient use and recycling of the expensive and precious rhodium catalyst. matthey.comcapes.gov.br Modern industrial hydroformylation processes, such as the LP Oxo℠ process, have been refined to minimize waste and energy usage compared to older cobalt-based technologies. matthey.com Key strategies include:

Catalyst Recovery and Recycle: Ensuring the homogeneous catalyst remains in the reactor system and is not lost with the product stream is critical. This can be achieved through methods like gas stripping, where the more volatile aldehyde product is removed in a vapor stream while the non-volatile catalyst remains in solution. researchgate.netmatthey.com

Energy Efficiency: Modern rhodium-catalyzed processes operate under lower pressures and temperatures than older methods, significantly reducing energy consumption and the associated environmental footprint. nih.govmatthey.com

By focusing on high atom economy reactions like hydroformylation and implementing robust catalyst recycling systems, the synthesis of this compound can align closely with the principles of green chemistry, minimizing waste and maximizing resource efficiency. researchgate.netrsc.org

Utilization of Sustainable Solvents and Reagents

The shift towards green chemistry has significantly influenced the choice of solvents and reagents in the synthesis of cyclic compounds like this compound and its precursors. matec-conferences.orgmatec-conferences.org Traditional synthesis routes often rely on conventional organic solvents that can be harmful to the environment. matec-conferences.org The fragrance industry is now exploring greener alternatives to reduce pollution and improve resource efficiency. matec-conferences.org

Research into related compounds provides a framework for the sustainable synthesis of this compound. For instance, an eco-friendly synthesis of cyclododecanone (B146445), a key precursor, has been developed using 1,5,9-cis,trans,trans-cyclododecatriene (CDT). scirp.orgscirp.org This process highlights the use of hydrogen peroxide as a clean oxidant and water as a solvent for the selective epoxidation of CDT. scirp.orgscirp.org The subsequent hydrogenation step employs ethanol, a less harmful solvent than alternatives like cyclohexane. scirp.org

The hydroformylation of cyclodienes, a critical step in producing carbaldehydes, is also a focus for the integration of sustainable solvents. rsc.orgrsc.org While traditional fossil-derived solvents have dominated this process, newer, more sustainable options are being investigated. rsc.org Bio-based solvents, which are derived from renewable resources and are often biodegradable, represent a significant step forward.

Table 1: Examples of Sustainable Solvents and Reagents

| Category | Name | Rationale for Sustainability | Potential Application |

|---|---|---|---|

| Solvents | Water | Non-toxic, abundant, environmentally benign. scirp.orgscirp.org | Epoxidation of precursors. scirp.orgscirp.org |

| Ethanol | Less harmful than traditional organic solvents, renewable. scirp.org | Hydrogenation of intermediates. scirp.org | |

| Anisole | High sustainability rank, effective alternative for hydroformylation. rsc.org | Hydroformylation of cyclodienes. rsc.org | |

| Cyrene™ | Bio-derived, biodegradable, safer alternative to NMP. | General organic synthesis. | |

| γ-Valerolactone (GVL) | Bio-renewable, biodegradable, non-toxic. | Alternative to polar aprotic solvents. | |

| Reagents | Hydrogen Peroxide | Produces water as the only byproduct, making it a clean oxidant. scirp.orgscirp.org | Oxidation and epoxidation reactions. scirp.orgscirp.org |

The use of biocatalysts, such as enzymes, is another cornerstone of sustainable synthesis. astrazeneca.comlongdom.org These natural catalysts offer high selectivity under mild reaction conditions, such as ambient temperatures and pressures in aqueous media, which significantly reduces energy consumption and waste generation. astrazeneca.comnih.gov

Energy-Efficient Reaction Conditions and Technologies

Reducing energy consumption is a critical goal in sustainable chemical manufacturing. albayanperfumes.com This is achieved through the development of novel reaction conditions and the application of innovative technologies that can enhance reaction rates and reduce the need for high temperatures and pressures. nih.gov

Biocatalysis stands out as a fundamentally energy-efficient approach. By using enzymes, chemical transformations can be carried out at or near room temperature, circumventing the need for the significant energy input required for traditional thermally driven reactions. astrazeneca.comnih.gov This method is not only more sustainable but can also be more efficient than conventional chemical synthesis. astrazeneca.com The biotransformation of terpenes, a class of compounds related to fragrances, demonstrates the potential for producing enantiomerically pure molecules under mild conditions. nih.gov

Microwave-assisted organic synthesis (MAOS) is another key technology for improving energy efficiency. nih.gov Microwave irradiation can selectively and rapidly heat reactants, leading to dramatic reductions in reaction times compared to conventional heating methods. nih.govorganic-chemistry.org This rapid heating can also lead to higher product yields and cleaner reactions. nih.gov The application of microwave technology has been shown to be effective in various reactions, including hydrogenolysis and carbonylation, which are relevant to the synthesis of complex organic molecules. mdpi.comresearchgate.net By shortening reaction times from hours to minutes, MAOS contributes to a more energy-efficient and economical process. nih.govorganic-chemistry.org

Table 2: Energy-Efficient Technologies in Synthesis

| Technology | Principle | Advantages |

|---|---|---|

| Biocatalysis | Uses enzymes or whole cells to catalyze reactions. longdom.org | Mild reaction conditions (ambient temperature/pressure), high selectivity, reduced waste, biodegradable catalysts. astrazeneca.comnih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave energy for rapid and selective heating of reactants. nih.gov | Drastically reduced reaction times, improved yields, enhanced reaction rates, potential for solvent-free reactions. organic-chemistry.orgmdpi.com |

| Nanofiltration | A membrane-based separation process. | An energy-efficient method for concentrating products from dilute solutions, can operate at room temperature. kaust.edu.sa |

In addition to reaction technologies, downstream processing is also being optimized for energy efficiency. For instance, the development of energy-efficient nanofiltration steps allows for the concentration of products at room temperature, which is a significant improvement over energy-intensive distillation processes. kaust.edu.sa The integration of these green technologies supports the sustainable transformation of the chemical industry, promoting a shift toward more resource-efficient paradigms. matec-conferences.orgmatec-conferences.org

Chemical Reactivity and Mechanistic Transformations of Cyclododeca 4,8 Diene 1 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of the transformations of Cyclododeca-4,8-diene-1-carbaldehyde.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A variety of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield the alcohol product.

Organometallic Additions: Reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that readily add to the aldehyde group of this compound. This reaction is a valuable carbon-carbon bond-forming method, leading to the formation of secondary alcohols.

Hydride Reductions: The aldehyde can be reduced to the corresponding primary alcohol, (Cyclododeca-4,8-dien-1-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) masterorganicchemistry.comyoutube.com. Sodium borohydride is a milder reagent, often used in protic solvents like methanol (B129727) or ethanol, and is selective for aldehydes and ketones masterorganicchemistry.commasterorganicchemistry.com. Lithium aluminum hydride is a much stronger reducing agent and will also reduce other functional groups if present; it requires anhydrous conditions and is typically followed by an aqueous workup youtube.com.

Wittig Olefinations: The Wittig reaction provides a powerful method for converting aldehydes into alkenes organic-chemistry.org. This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent). The geometry of the resulting alkene is dependent on the nature of the ylide used. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes organic-chemistry.org. This reaction would allow for the extension of the carbon chain at the former aldehyde position with a double bond of predictable stereochemistry.

Aldol (B89426) Condensations: In the presence of a base or acid, an aldehyde with α-hydrogens can undergo an aldol addition or condensation wikipedia.orgbyjus.comlibretexts.org. This compound can act as the electrophilic partner in a crossed aldol condensation with another enolizable aldehyde or ketone. Alternatively, under basic conditions, it can form an enolate and act as the nucleophilic partner, although self-condensation might compete with other desired reactions. The initial product is a β-hydroxy aldehyde, which can sometimes dehydrate upon heating to form an α,β-unsaturated aldehyde wikipedia.orgsigmaaldrich.com.

| Nucleophilic Addition Reaction | Reagent | Product Type |

| Organometallic Addition | Grignard (R-MgX), Organolithium (R-Li) | Secondary Alcohol |

| Hydride Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Wittig Olefination | Phosphorus Ylide (R₃P=CR'R'') | Alkene |

| Aldol Condensation | Aldehyde/Ketone with α-H (base or acid catalyst) | β-Hydroxy aldehyde/ketone or α,β-Unsaturated aldehyde/ketone |

Oxidation to Carboxylic Acids and Esters

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. A variety of oxidizing agents can accomplish this transformation, with Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) being a classic example wikipedia.orgorganic-chemistry.orgyoutube.com. The Jones oxidation is typically rapid and high-yielding for the conversion of primary alcohols to carboxylic acids, and it will also oxidize aldehydes to carboxylic acids wikipedia.orgyoutube.com. It is important to note that Jones reagent is a strong oxidant and may not be compatible with sensitive functional groups. Milder oxidizing agents can also be employed.

The resulting carboxylic acid can then be converted to an ester through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then reacts readily with an alcohol to form the ester.

| Oxidation Reaction | Reagent | Product |

| Oxidation to Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Cyclododeca-4,8-diene-1-carboxylic acid |

| Esterification | Alcohol (R'OH), Acid Catalyst | Cyclododeca-4,8-diene-1-carboxylate ester |

Imine and Enamine Formation and Subsequent Transformations

This compound can react with primary amines to form imines (also known as Schiff bases) and with secondary amines to form enamines. These reactions are typically reversible and are often carried out with the removal of water to drive the equilibrium toward the product.

Imines are versatile intermediates that can be reduced to secondary amines or undergo nucleophilic addition at the imine carbon. Enamines are nucleophilic at the α-carbon and can react with various electrophiles, providing a method for α-functionalization of the original aldehyde.

Alpha-Substitution Reactions Adjacent to the Carbaldehyde

The α-carbon of this compound is acidic and can be deprotonated by a strong base to form an enolate. This enolate is nucleophilic and can participate in a variety of reactions, allowing for the introduction of substituents at the α-position. For example, the enolate can be alkylated with alkyl halides. The choice of base and reaction conditions is crucial to avoid competing reactions such as self-condensation.

Reactions of the Diene System

The two double bonds in the cyclododeca-4,8-diene ring are also sites of reactivity, undergoing reactions typical of alkenes.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation, Epoxidation)

The carbon-carbon double bonds in the cyclododecane (B45066) ring are susceptible to electrophilic attack. In these reactions, the electron-rich π bond of the alkene acts as a nucleophile, attacking an electrophilic species. chemistrysteps.comyoutube.comlibretexts.org This process typically involves the formation of a carbocation intermediate, which is then intercepted by a nucleophile to yield the final addition product. libretexts.org

Halogenation and Hydrohalogenation: The addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) to the double bonds of this compound is an expected pathway for its functionalization. The reaction with a hydrohalic acid would proceed via protonation of the double bond to form a secondary carbocation, followed by attack of the halide anion. libretexts.org Given the two double bonds, the reaction can yield a mixture of mono- and di-addition products, with regioselectivity being a key consideration.

Epoxidation: Epoxidation involves the conversion of the C=C double bonds into epoxide rings, typically using peroxy acids (like m-CPBA) or other oxidizing agents such as hydrogen peroxide in the presence of a catalyst. organic-chemistry.org This transformation is valuable as epoxides are versatile synthetic intermediates. Research on the epoxidation of the related 1,5,9-cyclododecatriene (B1592173) with hydrogen peroxide, catalyzed by tungstophosphoric acid, demonstrates that selective mono-epoxidation of large-ring polyenes is feasible. researchgate.net Aldehyde-catalyzed epoxidations using aqueous hydrogen peroxide have also been developed for unactivated alkenes, suggesting that the aldehyde group within the molecule could potentially influence or participate in the reaction, although it is more commonly oxidized itself under these conditions. nih.govresearchgate.netrsc.org

The following table summarizes potential electrophilic addition reactions.

| Reaction Type | Reagent(s) | Expected Major Product(s) | Notes |

| Hydrohalogenation | HBr | 5-Bromo-cyclododeca-8-ene-1-carbaldehyde | Follows Markovnikov's rule; potential for multiple isomers. chemistrysteps.com |

| Halogenation | Br₂ | 4,5-Dibromo-cyclododeca-8-ene-1-carbaldehyde | Anti-addition mechanism is typical. |

| Epoxidation | m-CPBA or H₂O₂/Catalyst | 4,5-Epoxy-cyclododeca-8-ene-1-carbaldehyde | Can be selective for one double bond under controlled conditions. researchgate.net |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Cycloaddition reactions are powerful tools for ring formation. The double bonds of this compound can participate as dienophiles or in [2+2] cycloadditions, although their reactivity in concerted reactions like the Diels-Alder is generally low due to their unactivated, non-conjugated nature.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. organic-chemistry.orgnih.gov The isolated double bonds in this compound would act as the dienophile component. The reaction's efficiency is typically enhanced by electron-withdrawing groups on the dienophile. organic-chemistry.org While the aldehyde group is electron-withdrawing, its effect is not directly conjugated with the double bonds in this molecule, suggesting that forcing conditions (high temperature or pressure) or Lewis acid catalysis might be necessary to promote cycloaddition with a reactive diene like cyclopentadiene. beilstein-journals.orgmasterorganicchemistry.com

[2+2] Cycloadditions: [2+2] cycloadditions, particularly photochemical variants, could occur between one of the double bonds and another alkene, leading to the formation of a cyclobutane (B1203170) ring. These reactions expand the possibilities for creating complex, polycyclic structures from the cyclododecadiene scaffold.

Olefin Metathesis Reactions and Ring Transformations

Olefin metathesis, a reaction involving the redistribution of alkene bonds catalyzed by transition metal complexes (e.g., Grubbs or Schrock catalysts), is a versatile tool for C-C bond formation. chem-station.com For this compound, both intramolecular and intermolecular metathesis reactions are conceivable.

Ring-Closing Metathesis (RCM): If the two double bonds could be brought into proximity through conformational flexibility, an intramolecular RCM could potentially occur, leading to a bicyclic structure and the extrusion of a small olefin. However, given the trans nature of the double bonds and the large ring size, this is likely to be challenging.

Cross-Metathesis (CM): Intermolecular cross-metathesis with other olefins is a more probable pathway. This would allow for the introduction of new functional groups onto the cyclododecane ring by reacting one or both of the double bonds with a partner alkene. The compatibility of modern metathesis catalysts with functional groups like aldehydes has significantly improved, making this a viable strategy. chem-station.commdpi.com

Ring Transformations: Transformations of the cyclododecane ring itself can be initiated through various reactions. For instance, fragmentation reactions subsequent to the functionalization of the double bonds could lead to ring-opening or the formation of different ring systems.

Cascade and Rearrangement Reactions

The combination of an aldehyde and two double bonds in a large, flexible ring provides a template for complex cascade and rearrangement reactions. researchgate.net Cascade reactions, or domino reactions, involve a sequence of intramolecular transformations where the product of one step is the substrate for the next, allowing for the rapid construction of molecular complexity from a single starting material.

For this compound, a cascade could be initiated at the aldehyde or one of the alkenes. For example, an initial intramolecular reaction between the aldehyde and one of the double bonds (e.g., a Prins-type reaction) could trigger subsequent cyclizations or rearrangements.

Rearrangement reactions, such as sigmatropic shifts (e.g., Cope or Claisen rearrangements) or Beckmann rearrangements of derived oximes, could be employed to modify the carbocyclic framework. wiley-vch.desolubilityofthings.combyjus.comnih.govorganicreactions.org A Cope rearrangement, for instance, could be envisioned if the diene system were to be further functionalized into a 1,5-diene.

Catalytic Transformations Utilizing this compound

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a vast array of methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While the double bonds themselves can be substrates for reactions like the Heck coupling, the aldehyde group can be transformed into functionalities more amenable to cross-coupling, such as a halide or triflate, opening up further synthetic possibilities.

Palladium-catalyzed reactions are particularly prominent in this area. mdpi.com For instance, if the aldehyde were converted to a vinyl triflate, it could participate in Suzuki, Stille, or Sonogashira coupling reactions to attach aryl, vinyl, or alkynyl groups at the C1 position. mdpi.com The existing double bonds within the ring would need to be tolerated by the catalytic system, which is often achievable with modern catalysts. researchgate.netdntb.gov.ua

The following table outlines potential transition metal-catalyzed reactions following substrate modification.

| Reaction Name | Substrate Modification | Typical Catalyst | Coupling Partner | Resulting Bond |

| Suzuki Coupling | Aldehyde → Vinyl Trifl ate | Pd(PPh₃)₄ | Organoboron reagent | C(sp²)-C(sp²) |

| Heck Coupling | Alkene (direct use) | Pd(OAc)₂ | Aryl Halide | C(sp²)-C(sp²) |

| Sonogashira Coupling | Aldehyde → Vinyl Halide | Pd/Cu catalyst | Terminal Alkyne | C(sp²)-C(sp) |

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, provides powerful methods for asymmetric synthesis. The aldehyde group in this compound is a prime handle for various organocatalytic transformations.

Iminium and Enamine Catalysis: Secondary amine catalysts (e.g., proline derivatives) can react reversibly with the aldehyde to form nucleophilic enamines or electrophilic iminium ions.

Iminium Catalysis: Formation of an iminium ion activates the α,β-positions of an unsaturated aldehyde towards nucleophilic attack. Since the aldehyde in the title compound is saturated, this mode of activation would require prior transformation (e.g., Knoevenagel condensation) to introduce α,β-unsaturation.

Enamine Catalysis: Formation of an enamine from the aldehyde allows the α-carbon to act as a nucleophile, enabling reactions such as α-alkylation or α-acylation.

The aldehyde can also participate in organocatalytic cascade reactions. For example, it could act as an electrophile in a Michael addition-cyclization cascade when reacted with suitable nucleophiles in the presence of an organocatalyst. researchgate.netrsc.orgscispace.com The presence of the remote double bonds could influence the stereochemical outcome of such reactions through long-range steric or electronic effects. The field has seen significant development in the functionalization of unsaturated aldehydes through various organocatalytic pathways. acs.orgacs.orgsemanticscholar.org

Proton-Coupled Electron Transfer (PCET) Mediated Reactions

Proton-Coupled Electron Transfer (PCET) represents a significant class of reactions where both a proton and an electron are transferred from one species to another. These processes can occur through a variety of mechanisms, including stepwise pathways (electron transfer followed by proton transfer, or vice-versa) or a concerted mechanism where the electron and proton are transferred in a single kinetic step. For a molecule like this compound, the aldehyde functional group, in conjunction with the carbon-carbon double bonds, could potentially participate in PCET reactions, particularly in reduction or oxidation processes.

In the context of unsaturated aldehydes, PCET is a plausible mechanism for their reduction. For instance, the reduction of the aldehyde group to an alcohol or the reduction of the carbon-carbon double bonds could be mediated by a PCET process. The reaction would likely involve a single electron transfer (SET) to the aldehyde, which has a partially positive carbon atom, followed by protonation of the resulting radical anion. Alternatively, a concerted transfer of a proton and an electron from a suitable donor system could occur. The specific pathway would be highly dependent on the reaction conditions, including the nature of the reductant, the solvent, and the pH of the medium.

While direct studies on this compound are not available, research on the reduction of other α,β-unsaturated ketones, such as chalcones, has demonstrated the viability of PCET pathways. In these systems, a xanthate/formic acid mixture has been used for a transition-metal-free reduction, with mechanistic experiments and DFT calculations supporting a concerted proton-electron transfer pathway. nih.gov This type of reaction, often referred to as a Birch-type reduction, highlights the potential for small organic molecules to act as single electron transfer agents in the presence of a proton source. nih.gov

Mechanistic Investigations of Key Transformations

The elucidation of reaction mechanisms is crucial for understanding and controlling chemical reactivity. For a molecule with multiple functional groups like this compound, mechanistic studies would be essential to unravel the pathways of its various transformations.

Kinetic studies, which measure the rate of a chemical reaction, and isotopic labeling are powerful tools for probing reaction mechanisms. For this compound, these techniques could be applied to a variety of potential reactions, such as its oxidation, reduction, or participation in addition reactions.

For example, in a hypothetical oxidation of the aldehyde group to a carboxylic acid, kinetic studies could determine the order of the reaction with respect to the aldehyde, the oxidant, and any catalysts involved. This information would help to formulate a rate law, which is a mathematical expression that describes the relationship between the reaction rate and the concentrations of the reactants.

Isotopic labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., hydrogen with deuterium), can provide further insight. The measurement of a kinetic isotope effect (KIE), which is the ratio of the rate constant for the reaction with the light isotope to the rate constant with the heavy isotope (kH/kD), can indicate whether a particular C-H bond is broken in the rate-determining step of the reaction. For the oxidation of an aldehyde, a significant primary KIE would be expected if the abstraction of the aldehydic hydrogen is the rate-limiting step.

While no specific kinetic or isotopic studies on this compound have been reported, studies on the oxidation of other large alkanes, such as n-dodecane, have utilized detailed kinetic modeling to understand their complex reaction networks at various temperatures and pressures. researchgate.net Similar approaches could, in principle, be applied to understand the reactivity of the cyclododecane ring system in the target molecule.

Transition state theory provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. Computational chemistry methods, such as density functional theory (DFT), are frequently employed to model transition states and calculate the energetics of a reaction pathway.

For reactions involving this compound, transition state analysis could be used to predict the feasibility of different reaction channels and to understand the origins of stereoselectivity. For instance, in a nucleophilic addition to the aldehyde carbonyl group, two possible transition states could lead to the formation of two different stereoisomers. By calculating the energies of these transition states, one could predict which product is likely to be favored.

The inherent polarity of the carbonyl group in aldehydes generally lowers the transition state energy for nucleophilic addition reactions, leading to an increased reaction rate. msu.edu The energetics of such a reaction would involve the initial formation of an alkoxide intermediate, followed by protonation to yield the alcohol product.

DFT has been successfully used to investigate the mechanisms of various reactions involving aldehydes, including unexpected reactions with 1,3-dicarbonyl compounds. In such studies, the geometries and frequencies of reactants, intermediates, and transition states are calculated to map out the entire reaction pathway and verify the nature of the transition states. researchgate.net Although this level of analysis has not been performed for this compound, it represents a powerful approach for gaining a deep, molecular-level understanding of its chemical transformations.

Stereochemical Investigations and Conformational Analysis

Configuration and Conformation of the Cyclododecadiene Ring System

Computational studies and spectroscopic analyses of related cyclododecene (B75492) derivatives suggest that the preferred conformations of such rings aim to minimize torsional and transannular strain. For cis-cyclododecene derivatives, a common preferred conformation is the [1ene2333] conformation. mdpi.com The exact conformational preference for the cyclododecadiene system will depend on the configuration of its double bonds. The molecule will exist as a dynamic equilibrium of multiple low-energy conformations.

Stereoisomerism and Chirality of Cyclododeca-4,8-diene-1-carbaldehyde

The presence of both geometric isomerism and a stereocenter in this compound leads to a number of possible stereoisomers.

E/Z Isomerism of the Double Bonds

Each of the two double bonds at the 4- and 8-positions can exist in either an E (entgegen) or Z (zusammen) configuration. This gives rise to three possible geometric isomers for the parent cyclododeca-4,8-diene ring system:

(4E,8E)-cyclododeca-4,8-diene

(4E,8Z)-cyclododeca-4,8-diene

(4Z,8Z)-cyclododeca-4,8-diene

| Isomer | Double Bond Configuration |

| (4E,8E) | Both double bonds are in the trans configuration. |

| (4E,8Z) | One double bond is trans and the other is cis. |

| (4Z,8Z) | Both double bonds are in the cis configuration. |

Stereocenter Configuration at the Carbaldehyde Attachment Point

The carbon atom at position 1, to which the carbaldehyde group (-CHO) is attached, is a stereocenter. This is because it is bonded to four different groups: a hydrogen atom, the carbaldehyde group, and two different paths around the cyclododecadiene ring. Consequently, this stereocenter can have either an R (rectus) or S (sinister) configuration.

The combination of geometric isomerism of the double bonds and the chirality at C-1 results in a total of six possible stereoisomers for this compound, existing as three pairs of enantiomers.

| Enantiomeric Pair | Geometric Isomer | Stereocenter Configurations |

| 1 | (4E,8E) | (R)- and (S)- |

| 2 | (4E,8Z) | (R)- and (S)- |

| 3 | (4Z,8Z) | (R)- and (S)- |

Conformational Dynamics and Energetics of the Macrocycle

The cyclododecadiene ring is conformationally mobile. The molecule is not static but rather exists as a collection of interconverting conformers. The energy barriers between these conformations are generally low, allowing for rapid interconversion at room temperature. The study of the differences in stability and properties of these individual conformations is known as conformational analysis. unicamp.br

The relative energies of the different conformers are determined by a combination of factors:

Angle Strain: Deviation from ideal bond angles. In a 12-membered ring, this is generally low.

Torsional Strain: Strain due to eclipsing bonds on adjacent atoms. The ring puckers to adopt staggered arrangements.

Transannular Strain: Steric repulsion between atoms across the ring. This is a significant factor in medium-sized rings.

The presence of the sp²-hybridized carbons of the double bonds creates planar segments within the ring, which must be accommodated by the puckering of the saturated carbon chain. The carbaldehyde substituent will also influence the conformational equilibrium, potentially favoring conformations where it occupies a pseudo-equatorial position to minimize steric interactions with the rest of the ring.

| Type of Strain | Description | Relevance to this compound |

| Angle Strain | Strain from distorted bond angles. | Generally low in a 12-membered ring. |

| Torsional Strain | Eclipsing interactions between adjacent bonds. | Minimized by puckering of the carbon chain. |

| Transannular Strain | Steric interactions across the ring. | Significant factor influencing conformational preference. |

Influence of Stereochemistry on Reactivity and Selectivity

The specific stereochemistry of a this compound isomer has a profound impact on its chemical reactivity and the stereochemical outcome of its reactions.

Accessibility of the Aldehyde: The conformation of the ring dictates the steric environment around the carbaldehyde group. Some conformations may shield the aldehyde, hindering the approach of reagents, while others may leave it exposed. This can affect the rates of reactions such as nucleophilic additions or oxidations.

Diastereoselectivity: In reactions involving the creation of a new stereocenter, the existing stereochemistry of the molecule can direct the approach of a reagent to one face of the aldehyde's carbonyl group over the other. This is known as substrate-controlled diastereoselectivity. For example, the reduction of the aldehyde to an alcohol can lead to two different diastereomeric products, and their ratio will be determined by the most stable transition state, which is in turn influenced by the ring's conformation and the configuration of the stereocenter at C-1.

Understanding the relationship between conformational energies and reaction rates is crucial for predicting chemical outcomes. The energy difference between the starting material's conformation and the transition state structure determines the reaction rate. Therefore, the most stable ground-state conformation is not always the most reactive; a less stable, higher-energy conformer may be closer in energy to the transition state and thus react more quickly.

Advanced Spectroscopic and Computational Characterization for Structural Elucidation and Mechanistic Understanding

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the three-dimensional structure and conformational dynamics of organic molecules in solution. For a molecule with the complexity of Cyclododeca-4,8-diene-1-carbaldehyde, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

Given the presence of stereocenters and the conformational flexibility of the twelve-membered ring, the ¹H NMR spectrum is expected to be complex, with significant signal overlap in the aliphatic region. The olefinic protons would likely appear in the range of 5.0-6.0 ppm, while the aldehydic proton would be significantly downfield, typically between 9.0 and 10.0 ppm. The allylic and other aliphatic protons would reside in the upfield region of 1.5-3.0 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde would be the most deshielded, appearing around 190-205 ppm. The sp²-hybridized carbons of the double bonds would be found in the 120-140 ppm range, and the sp³-hybridized carbons of the ring would be located at higher field, between 20 and 50 ppm.

To resolve the complex spectra and establish connectivity, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the tracing of the carbon chain throughout the cyclododecane (B45066) ring and confirming the positions of the substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be crucial for establishing the connectivity across the double bonds and confirming the position of the aldehyde group relative to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. For a flexible molecule like this compound, NOESY or ROESY data would be vital for determining the relative stereochemistry and providing insights into the preferred conformations in solution.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on data from similar cyclododecadiene derivatives, is presented below. chemicalbook.comchemicalbook.com

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aldehyde CH | 9.5 - 10.0 | 190 - 205 |

| Olefinic CH | 5.2 - 5.8 | 125 - 135 |

| Allylic CH₂ | 2.0 - 2.5 | 30 - 40 |

| Aliphatic CH₂ | 1.5 - 2.0 | 20 - 30 |

| CH attached to CHO | 2.5 - 3.0 | 45 - 55 |

The twelve-membered ring of this compound is highly flexible and can exist in multiple conformations that are in rapid equilibrium at room temperature. nih.govnih.gov Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes. nih.govnih.gov

By recording NMR spectra at various temperatures, it is possible to slow down the rate of interconversion between different conformers. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each populated conformation may be observed. As the temperature is increased, these signals will broaden, coalesce, and eventually sharpen into averaged signals at the fast exchange limit.

Line-shape analysis of the temperature-dependent NMR spectra allows for the determination of the thermodynamic and kinetic parameters of the conformational exchange, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the process, as well as the relative populations of the different conformers. For example, studies on trans-cyclododecene have revealed the presence of multiple conformations at low temperatures, which were characterized using dynamic NMR and computational methods. nih.gov

Mass Spectrometry for Fragmentation Pattern Analysis and Isomer Differentiation

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a molecule, and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₃H₂₀O).

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule. The fragmentation of unsaturated aldehydes is well-documented and typically involves several key pathways. nih.govwikipedia.orgmiamioh.eduslideshare.net

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the aldehydic hydrogen (M-1) or the formyl radical (M-29).

β-Cleavage: Cleavage of the bond beta to the carbonyl group is also a common fragmentation pathway.

McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur, leading to a characteristic neutral loss.

Retro-Diels-Alder Reaction: The presence of double bonds in the cyclic system could facilitate retro-Diels-Alder reactions, leading to the fragmentation of the ring.

The analysis of these fragmentation patterns can help to confirm the structure of the molecule and differentiate it from its isomers. Gas chromatography-mass spectrometry (GC-MS) could also be employed to separate different isomers before their detection and fragmentation. nih.gov

Below is a table of expected major fragments in the mass spectrum of this compound.

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 192 | [M]⁺ | Molecular Ion |

| 191 | [M-H]⁺ | α-Cleavage |

| 163 | [M-CHO]⁺ | α-Cleavage |

| Various | Ring Fragments | Retro-Diels-Alder and other ring cleavages |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be sensitive to its conformational state.

In the IR spectrum of this compound, the most prominent absorption would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the range of 1720-1740 cm⁻¹. libretexts.orgopenstax.orgspectroscopyonline.com The presence of the aldehyde is further confirmed by the characteristic C-H stretching vibrations of the aldehydic proton, which appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.orgopenstax.orgspectroscopyonline.com The C=C stretching vibrations of the double bonds would give rise to absorptions in the 1640-1680 cm⁻¹ region. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman spectroscopy is often complementary to IR spectroscopy. acs.org For a molecule like this compound, the C=C stretching vibrations are expected to give a strong Raman signal. The symmetric vibrations of the carbon skeleton would also be more prominent in the Raman spectrum. By comparing the experimental IR and Raman spectra with those calculated using computational methods, a detailed assignment of the vibrational modes can be achieved, which can also aid in conformational analysis.

A summary of the expected characteristic vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| C=O (Aldehyde) | Stretch | 1720 - 1740 |

| C-H (Aldehyde) | Stretch | ~2720 and ~2820 |

| C=C (Alkene) | Stretch | 1640 - 1680 |

| C-H (sp²) | Stretch | 3000 - 3100 |

| C-H (sp³) | Stretch | 2850 - 3000 |

X-ray Crystallography of Derivatives for Absolute Configuration and Solid-State Structure (if applicable)

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govresearchgate.net While obtaining suitable crystals of this compound itself might be challenging due to its conformational flexibility and potential liquid nature, it is often possible to crystallize a derivative of the molecule.

For instance, reaction of the aldehyde with a chiral derivatizing agent to form a crystalline product, such as a hydrazone or an imine, can facilitate crystallization. The X-ray diffraction analysis of this derivative would provide precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. If a chiral derivatizing agent of known absolute configuration is used, the absolute configuration of the stereocenters in the original molecule can be unambiguously determined.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for complementing experimental data and providing deeper insights into the structure, energetics, and properties of molecules. kallipos.grwiley.comtarosdiscovery.comyoutube.com For this compound, a variety of computational methods can be applied.

Conformational Search: Due to the flexibility of the twelve-membered ring, a thorough conformational search using molecular mechanics (MM) or quantum mechanics (QM) methods is essential to identify the low-energy conformers of the molecule.

Geometry Optimization and Energy Calculations: The geometries of the identified conformers can be optimized, and their relative energies calculated using density functional theory (DFT) or other ab initio methods. osti.govbohrium.com This allows for the prediction of the most stable conformations and their relative populations at a given temperature.

Prediction of Spectroscopic Properties: Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the structural assignments. This includes the calculation of NMR chemical shifts and coupling constants, IR and Raman vibrational frequencies and intensities, and UV-Vis electronic transitions.

Modeling of Reaction Mechanisms: Computational chemistry can also be used to model reaction pathways and transition states, providing insights into the reactivity of the molecule.

By combining the results from these computational studies with the experimental data from the various spectroscopic techniques, a comprehensive and detailed understanding of the structure and behavior of this compound can be achieved.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and optimizing the geometry of molecules like this compound. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules.

The process begins with the construction of an initial 3D model of the this compound molecule. This initial structure is then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). The optimization algorithm systematically alters the positions of the atoms to find the lowest energy conformation, which corresponds to the most stable structure of the molecule.

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites that are susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Representative Conformer of this compound

| Property | Calculated Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type. Actual values would depend on the specific conformer, DFT functional, and basis set used.

Molecular Dynamics Simulations for Conformational Landscapes

Due to the flexibility of its twelve-membered ring, this compound can exist in a multitude of conformations. nih.gov Molecular Dynamics (MD) simulations are a computational method used to explore this conformational landscape by simulating the movement of atoms and molecules over time. nih.gov

In an MD simulation, the forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. Newton's equations of motion are then solved numerically to simulate the trajectory of each atom. By running the simulation for a sufficient length of time, a wide range of conformations can be sampled.

For this compound, MD simulations can reveal the preferred conformations of the ring and the orientation of the aldehyde group. nih.gov The simulations can also identify the energy barriers between different conformations, providing insights into the molecule's flexibility and the dynamics of its interconversion between different shapes. nih.gov The results of MD simulations are often visualized as a potential energy surface, where the low-energy regions correspond to the most stable conformations. A study on cyclododecane, the saturated analog, demonstrated that MD simulations could effectively sample numerous conformations, providing a detailed understanding of its complex potential energy surface. nih.gov

Table 2: Representative Low-Energy Conformers of this compound Identified through MD Simulations

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angles (C4-C5-C8-C9) |

| Conf-1 | 0.0 | 120°, -95° |

| Conf-2 | 1.2 | -118°, 93° |

| Conf-3 | 2.5 | 65°, 175° |

Note: This table presents hypothetical data to illustrate the type of information obtained from MD simulations. The specific values would be determined by the force field and simulation parameters.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra can then be compared with experimental data to aid in the structural elucidation of this compound.

DFT calculations are commonly employed for this purpose. After geometry optimization, the magnetic shielding tensors for each nucleus can be calculated to predict NMR chemical shifts. Similarly, the vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum.

Comparing the predicted and experimental spectra serves several purposes. It can help to confirm the proposed structure of the molecule and assist in the assignment of specific peaks in the experimental spectra to particular atoms or functional groups. Discrepancies between the predicted and experimental data can point to inaccuracies in the computational model or suggest the presence of multiple conformers in the experimental sample. For complex molecules with many possible isomers, this computational-spectroscopic approach is invaluable for confirming the correct structure.

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (Aldehyde) | 195.2 | 194.8 |

| C4 | 130.5 | 130.1 |

| C5 | 128.9 | 128.5 |

| C8 | 131.1 | 130.7 |

| C9 | 129.3 | 128.9 |

Note: The data provided is for illustrative purposes. The accuracy of the predicted shifts depends on the level of theory and the solvent model used in the calculations.

Elucidation of Reaction Mechanisms and Transition States through Computational Methods

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Using DFT, the geometry of the transition state can be optimized, and its energy can be calculated. This allows for the determination of the activation energy of the reaction, which is a key factor in determining the reaction rate.

For this compound, computational methods can be used to study a variety of reactions, such as nucleophilic additions to the aldehyde group or reactions involving the double bonds in the ring. For example, the mechanism of a nucleophilic addition to the carbonyl group can be modeled to understand the stereoselectivity of the reaction. academie-sciences.fr By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be favored. academie-sciences.fr Computational studies on similar aldehyde-alkene systems have demonstrated the utility of these methods in understanding reaction pathways and selectivity. nih.gov

Table 4: Hypothetical Calculated Activation Energies for a Reaction of this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Path A | 25.3 | 15.1 |

| Path B | 28.9 | 18.7 |

Note: This table illustrates how computational methods can be used to compare the feasibility of different reaction pathways. The values are hypothetical and would be specific to the reaction being studied.

Applications of Cyclododeca 4,8 Diene 1 Carbaldehyde in Non Biological Chemical Science and Technology

Building Block in Complex Organic Synthesis

The chemical architecture of Cyclododeca-4,8-diene-1-carbaldehyde, characterized by multiple reactive sites, positions it as a valuable intermediate in the synthesis of more complex molecules. The aldehyde functional group can undergo a wide range of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. Simultaneously, the two carbon-carbon double bonds within the cyclododecane (B45066) ring can participate in various addition and cycloaddition reactions.

While direct evidence for the use of this compound as a precursor to specific fine chemicals is not extensively documented, the reactivity of its functional groups suggests a broad potential. The aldehyde moiety can be readily oxidized to a carboxylic acid or reduced to an alcohol, leading to the synthesis of macrocyclic esters and ethers, respectively. These transformations are fundamental in the production of specialty chemicals used in various industries.

The analogous ketone, cyclododeca-4,8-dienone, is known to be a precursor in the synthesis of macrocyclic ketones and diketones through metathesis reactions. justia.com These products are valuable as fragrances and as building blocks for other specialty chemicals. justia.com A similar reactivity could be anticipated for the aldehyde, potentially leading to a range of novel macrocyclic compounds with tailored properties.

Macrocyclic compounds are of significant interest in fields ranging from medicine to materials science due to their unique conformational properties and ability to bind to other molecules. This compound serves as a potential starting material for the synthesis of more complex macrocycles. The aldehyde group can be used to introduce other functional groups or to participate in ring-forming reactions.

The synthesis of macrocyclic structures often involves the strategic use of functionalized cyclic precursors. For instance, cyclododecanone (B146445), a closely related compound, is a key intermediate in the production oflaurolactam, the monomer for Nylon-12. researchgate.net It is also a precursor for the synthesis of various macrocyclic fragrances like muscone. researchgate.net This highlights the importance of twelve-membered ring systems as intermediates in the synthesis of valuable macrocyclic compounds.

Role in Fragrance and Flavor Chemistry

The fragrance and flavor industry heavily relies on synthetic organic chemistry to produce a wide array of aroma chemicals. Macrocyclic compounds, in particular, are known for their unique and often sought-after scents, especially in the musk and woody fragrance families.

Aldehydes are a crucial class of compounds in perfumery, known for their ability to add sparkle and freshness to fragrance compositions. sobfragrance.comalphaaromatics.com Fatty aldehydes, in particular, can impart a range of scents from soapy and waxy to citrusy and green. alphaaromatics.com While the specific olfactory properties of this compound are not widely reported, its macrocyclic structure combined with the aldehyde functional group suggests it could possess interesting and complex odor characteristics.

The related ketone, cyclododeca-4,8-dienone, and its derivatives are known to have woody and musky aromas. justia.com It is plausible that the corresponding aldehyde would also exhibit a complex scent profile, potentially with woody, ambery, or fruity notes, which are frequently associated with spirocyclic and other complex cyclic molecules used in fragrances. researchgate.net

The relationship between the chemical structure of a molecule and its perceived odor is a complex field of study. For aldehydes, the interaction with olfactory receptors is believed to be a key factor. It has been proposed that some aldehyde-specific olfactory receptors may recognize the hydrated form of the aldehyde, the gem-diol, which exists in equilibrium with the aldehyde in the aqueous environment of the nasal mucus. nih.gov

The size and conformation of the macrocyclic ring in this compound would significantly influence how the molecule fits into the binding pocket of an olfactory receptor. The position of the double bonds and the aldehyde group would also play a crucial role in determining the specific interactions with the receptor, ultimately defining its unique odor profile. The study of such macrocyclic aldehydes could provide valuable insights into the structure-odor relationships for this class of compounds.

Potential in Materials Science and Polymer Chemistry

The presence of multiple reactive sites in this compound also suggests potential applications in the field of materials science and polymer chemistry. However, it is important to note that specific research in this area for this particular compound is not well-documented.

The two carbon-carbon double bonds in the ring could potentially be utilized in polymerization reactions, such as ring-opening metathesis polymerization (ROMP), to produce polymers with unique macrocyclic repeating units. Such polymers could exhibit interesting thermal and mechanical properties.

Furthermore, the aldehyde functional group offers a handle for covalent attachment to surfaces or for incorporation into polymer backbones through reactions like condensation polymerization. This could be useful for the development of functional materials, coatings, or resins. The synthesis of cyclododecanone from cyclododecatriene is a well-established industrial process, and the resulting cyclododecanone is a precursor to polymers like Nylon-12. researchgate.net This underscores the potential of twelve-membered ring systems in polymer chemistry.

Data Tables

Table 1: Computed Properties of (z,e)-Cyclododeca-4,8-dien-1-one *

| Property | Value |

| Molecular Weight | 178.27 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 178.135765193 Da |

| Monoisotopic Mass | 178.135765193 Da |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 201 |

Monomer or Co-Monomer for Polymer Synthesis

The bifunctional nature of this compound, containing both polymerizable olefinic bonds and a reactive aldehyde group, makes it a candidate as a monomer or co-monomer in polymer synthesis. The presence of the diene system allows for its participation in various polymerization reactions.

One potential route is through Acyclic Diene Metathesis (ADMET) polymerization . ADMET is a powerful method for the synthesis of unsaturated polymers. mdpi.com In a hypothetical ADMET polymerization, this compound could undergo a step-growth polymerization catalyzed by ruthenium or molybdenum carbene complexes. This would result in a polymer chain with repeating cyclododecene (B75492) units and pendant aldehyde groups. The aldehyde functionality would remain available for post-polymerization modification, allowing for the introduction of a wide range of chemical moieties to tailor the polymer's properties.

Another possibility is the use of the diene functionality in Diels-Alder polymerization . This [4+2] cycloaddition reaction can be employed to create cross-linked or linear polymers. acs.org this compound could potentially react with a bidentate dienophile to form a polymeric network. The thermal reversibility of the Diels-Alder reaction could impart self-healing or recyclable properties to the resulting material. acs.org

The aldehyde group itself can also participate in polymerization reactions, such as cationic polymerization, although this is more common for simple aldehydes like formaldehyde (B43269) and acetaldehyde. cmu.eduyoutube.com In the context of a larger molecule like this compound, the steric hindrance around the aldehyde might influence its polymerizability.

| Polymerization Method | Potential Role of this compound | Resulting Polymer Feature |

| Acyclic Diene Metathesis (ADMET) | Monomer | Unsaturated polymer with pendant aldehyde groups |

| Diels-Alder Polymerization | Diene Monomer | Cross-linked or linear polymer, potentially thermoreversible |